5-Cyclohexyl-5-methylimidazolidine-2,4-dione

IMPDH inhibition Enzyme kinetics Nucleotide metabolism

5-Cyclohexyl-5-methylimidazolidine-2,4-dione (CAS 6326-77-8) is a 5,5-disubstituted hydantoin derivative with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol. The compound features a cyclohexyl and a methyl group at the C5 position of the imidazolidine-2,4-dione ring, imparting distinct steric and lipophilic properties compared to aryl-substituted hydantoins such as phenytoin (5,5-diphenylhydantoin).

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 6326-77-8
Cat. No. B3055166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-5-methylimidazolidine-2,4-dione
CAS6326-77-8
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N1)C2CCCCC2
InChIInChI=1S/C10H16N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14)
InChIKeyYBMOLUUAPATTDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclohexyl-5-methylimidazolidine-2,4-dione (CAS 6326-77-8): Chemical Identity and Core Properties for Research Procurement


5-Cyclohexyl-5-methylimidazolidine-2,4-dione (CAS 6326-77-8) is a 5,5-disubstituted hydantoin derivative with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol [1]. The compound features a cyclohexyl and a methyl group at the C5 position of the imidazolidine-2,4-dione ring, imparting distinct steric and lipophilic properties compared to aryl-substituted hydantoins such as phenytoin (5,5-diphenylhydantoin) [2]. It is commercially available from multiple suppliers at purities of ≥95%, with pricing ranging from approximately $45 for 0.05 g to $670 for 1 g, depending on quantity and vendor [3].

Why 5-Cyclohexyl-5-methylimidazolidine-2,4-dione Cannot Be Substituted with Generic Hydantoin Analogs


Substitution among 5,5-disubstituted hydantoins is not trivial due to profound differences in lipophilicity, metabolic stability, and target engagement profiles that arise from the specific nature of the C5 substituents [1]. While phenytoin (5,5-diphenylhydantoin) remains the archetypal anticonvulsant hydantoin, its planar aromatic rings confer high lipophilicity (logP ~2.3) and extensive CYP450-mediated metabolism [2]. In contrast, 5-Cyclohexyl-5-methylimidazolidine-2,4-dione contains a saturated cyclohexyl ring that reduces π-stacking potential and alters the overall molecular shape, leading to a lower computed XLogP of 1.5 [3]. Furthermore, this compound demonstrates a distinct biochemical fingerprint—including micromolar inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) and potent lipoxygenase inhibition—that is not shared by phenytoin or other common hydantoin analogs [4][5]. Thus, substituting this compound with a generic hydantoin in a research protocol would likely result in divergent physicochemical behavior and off-target pharmacology.

5-Cyclohexyl-5-methylimidazolidine-2,4-dione (6326-77-8): Quantitative Differentiation Evidence for Procurement Decisions


IMPDH Inhibition Profile Distinguishes 5-Cyclohexyl-5-methylimidazolidine-2,4-dione from Aryl-Substituted Hydantoins

5-Cyclohexyl-5-methylimidazolidine-2,4-dione exhibits micromolar inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis. Biochemical assays report Ki values of 240 nM, 430 nM, and 440 nM depending on the substrate/cofactor condition (IMP or NAD) [1]. In contrast, the widely used hydantoin anticonvulsant phenytoin (5,5-diphenylhydantoin) is not reported as an IMPDH inhibitor; its primary mechanism involves voltage-gated sodium channel blockade [2]. This difference in biochemical target engagement represents a functional divergence that is not captured by simple structural analogy.

IMPDH inhibition Enzyme kinetics Nucleotide metabolism

Potent Lipoxygenase Inhibition: A Differentiating Pharmacological Feature of 5-Cyclohexyl-5-methylimidazolidine-2,4-dione

According to the Medical University of Lublin's MeSH annotation, 5-Cyclohexyl-5-methylimidazolidine-2,4-dione is classified as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. The compound also exhibits ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, but to a lesser extent. In comparison, phenytoin and other 5,5-diarylhydantoins are not recognized as lipoxygenase inhibitors [2]. This pharmacological distinction is significant because lipoxygenase inhibition is associated with anti-inflammatory and potential neuroprotective effects that are not mediated by sodium channel blockade.

Lipoxygenase inhibition Inflammation Arachidonic acid metabolism

Reduced Lipophilicity (XLogP 1.5) Confers Physicochemical Advantages Over Phenytoin (LogP 2.26) for Formulation and ADME

The computed lipophilicity of 5-Cyclohexyl-5-methylimidazolidine-2,4-dione is XLogP3-AA = 1.5 [1]. This value is significantly lower than the experimentally determined logP of phenytoin (5,5-diphenylhydantoin), which is reported as 2.26 [2]. The ~0.76 log unit difference translates to an approximately 5.8-fold lower octanol-water partition coefficient for the cyclohexyl-methyl hydantoin. Reduced lipophilicity in this range is often associated with improved aqueous solubility, lower non-specific plasma protein binding, and reduced risk of CYP2C9/2C19-mediated metabolism that plagues phenytoin [3].

Lipophilicity ADME Formulation

Commercial Availability at Research-Grade Purity (≥95%) with Transparent Pricing Across Multiple Vendors

5-Cyclohexyl-5-methylimidazolidine-2,4-dione is readily available from multiple reputable chemical suppliers at purities of ≥95% [1]. Current pricing (as of 2026) includes: 0.05 g for $45, 0.1 g for $67, and 1 g for $670 from Biosynth (purity 95%) [1]. In comparison, phenytoin (CAS 57-41-0) is available at similar or higher cost from research suppliers (e.g., 1 g for $50-100 depending on purity), but the cyclohexyl-methyl derivative offers a distinct chemical space for structure-activity relationship (SAR) exploration that is not satisfied by the commercially ubiquitous phenytoin [2]. The compound is also listed in major screening collections, including Enamine's catalog, indicating its utility in high-throughput screening campaigns [1].

Procurement Purity Cost-effectiveness

Optimal Application Scenarios for 5-Cyclohexyl-5-methylimidazolidine-2,4-dione (6326-77-8) in Research and Development


IMPDH-Targeted Drug Discovery and Mechanistic Studies

5-Cyclohexyl-5-methylimidazolidine-2,4-dione serves as a micromolar IMPDH2 inhibitor (Ki 240-440 nM) [1]. It is suitable for use as a tool compound in studies of purine nucleotide metabolism, immunosuppression, or antiviral mechanisms where IMPDH inhibition is desired. Its hydantoin scaffold provides a chemotype distinct from mycophenolic acid and other known IMPDH inhibitors, making it valuable for exploring novel binding modes or developing probe molecules. The compound's IMPDH activity is not shared by phenytoin, ensuring that experiments focused on this pathway are not confounded by sodium channel effects.

Lipoxygenase Pathway Investigation and Anti-Inflammatory Research

Given its classification as a 'potent lipoxygenase inhibitor' that interferes with arachidonic acid metabolism [2], this compound is well-suited for studies examining the role of lipoxygenases in inflammation, cancer, or neurodegenerative diseases. Its dual ability to inhibit lipoxygenase and (to a lesser extent) cyclooxygenase and carboxylesterase makes it a candidate for probing multi-target pharmacology within the eicosanoid cascade. The compound's distinct structural features compared to aryl hydantoins offer an opportunity to dissect structure-activity relationships for lipoxygenase inhibition.

Physicochemical Property Optimization and SAR Studies in CNS Drug Discovery

With an XLogP of 1.5—significantly lower than phenytoin's logP of 2.26 [3]—5-Cyclohexyl-5-methylimidazolidine-2,4-dione is an ideal comparator for investigating how reduced lipophilicity impacts CNS penetration, metabolic stability, and off-target binding. Medicinal chemists can use this compound as a starting point for designing hydantoin-based anticonvulsants with improved ADME profiles. The saturated cyclohexyl group also reduces the potential for CYP2C9-mediated aromatic oxidation, a major limitation of phenytoin therapy.

High-Throughput Screening and Chemical Biology Probe Development

The compound is listed in screening libraries (e.g., Enamine) and is available at research-grade purity (≥95%) from multiple vendors [4]. Its unique combination of IMPDH inhibition, lipoxygenase inhibition, and moderate lipophilicity makes it a valuable addition to focused screening sets aimed at identifying novel anti-inflammatory, immunosuppressive, or anticancer leads. Researchers can procure milligram to gram quantities for primary screening, hit validation, and early SAR exploration without the supply chain constraints associated with custom-synthesized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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